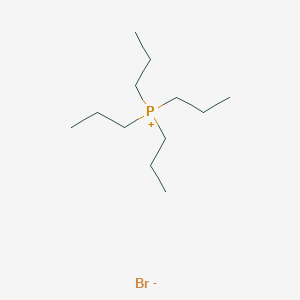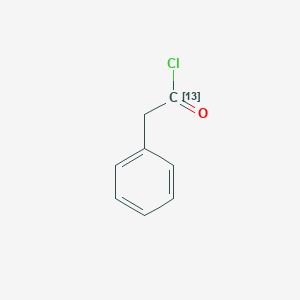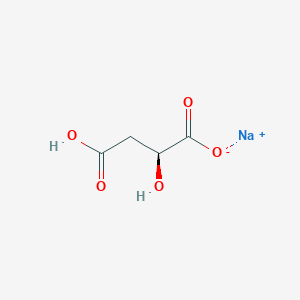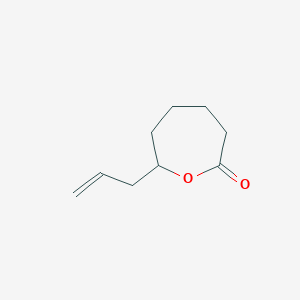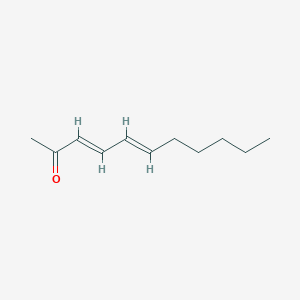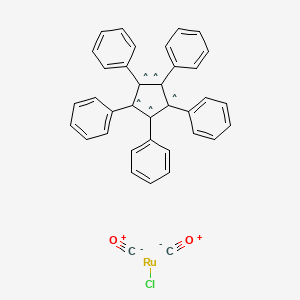
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II)
Descripción general
Descripción
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) is a metal catalyst used in conjunction with enzymes for enantioselective transformations via dynamic kinetic resolution . It can also be used as an organic synthesis intermediate and precious metal catalyst, mainly used in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) involves the formation of cyclopentadienyl ruthenium dicarbonyl catalyst and ligand exchange . It also involves the formation of cyclopentadienyl ruthenium alkoxycarbonyl complexes with coordinated C:C bonds .
Molecular Structure Analysis
The molecular structure of Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) is represented by the empirical formula C37H25ClO2Ru . The molecular weight is 638.12 .
Chemical Reactions Analysis
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) is a reactant for the synthesis of cyclopentadienyl ruthenium dicarbonyl catalyst and the formation of cyclopentadienyl ruthenium alkoxycarbonyl complexes with coordinated C:C bonds . It is a catalyst for (S)-Selective dynamic kinetic resolution of secondary alcohols and the stereoselective synthesis of neonicorinoide pesticide derivatives .
Physical And Chemical Properties Analysis
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) appears as a solid with a melting point of 152-167°C . The molecular weight is 638.12 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) and related compounds are synthesized and characterized in various studies. For instance, Nyawade et al. (2016) synthesized 1-alkylaminedicarbonyl(η5-pentamethylcyclopentadienyl)ruthenium(II) complex salts and characterized them using techniques like IR, NMR, and mass spectrometry (Nyawade et al., 2016).
Catalytic Applications
- Ruthenium complexes, including derivatives of pentaphenylcyclopentadienyl ruthenium, have been extensively studied for their catalytic properties. Martín-Matute et al. (2005) reported that pentaphenylcyclopentadienyl ruthenium complexes are excellent catalysts for racemization of secondary alcohols, an important process in organic synthesis (Martín-Matute et al., 2005).
Potential in Molecular Motors
- Vives et al. (2008) focused on pentaphenylcyclopentadienyl ruthenium(II) complexes as building blocks for constructing potential organometallic molecular motors. These studies highlight the unique reactivity and structural attributes of these complexes (Vives et al., 2008).
Ruthenium(II)-Promoted Reactions
- Ruthenium(II) complexes, including chlorodicarbonyl derivatives, are utilized in promoting specific chemical reactions such as intramolecular Diels-Alder reactions, as investigated by Vac et al. (1989), demonstrating the versatility of these complexes in organic synthesis (Vac et al., 1989).
Electrochemical Studies
- The electrochemical properties of ruthenium complexes have been a subject of interest. For example, Afanas'eva and Ezerskaya (1993) studied the electrochemistry of Ru(III)/Ru(II) chlorocarbonyl complexes, providing insights into the redox behavior of these complexes (Afanas'eva & Ezerskaya, 1993).
Mecanismo De Acción
Target of Action
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) is primarily used as a metal catalyst . It is involved in various chemical reactions, particularly in the synthesis of cyclopentadienyl ruthenium dicarbonyl catalyst and ligand exchange .
Mode of Action
This compound acts as a catalyst in the dynamic kinetic resolution of secondary alcohols . It facilitates the transformation of these alcohols into their enantiomerically pure forms . It also plays a role in the stereoselective synthesis of neonicotinoid pesticide derivatives .
Biochemical Pathways
The compound is involved in the formation of cyclopentadienyl ruthenium alkoxycarbonyl complexes with coordinated C:C bonds . These complexes are crucial in various biochemical pathways, including the synthesis of pharmaceuticals and agrochemicals .
Result of Action
The primary result of the compound’s action is the enantioselective transformation of secondary alcohols . This process is crucial in the production of enantiomerically pure compounds, which are important in the pharmaceutical industry .
Safety and Hazards
Direcciones Futuras
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) has been used in the highly efficient synthesis of enantiopure diacetylated C (2)-symmetric diols by ruthenium- and enzyme-catalyzed dynamic kinetic asymmetric transformation (DYKAT) . This suggests potential future directions in the field of enantioselective synthesis.
Análisis Bioquímico
Biochemical Properties
Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) has been used as a reactant for the synthesis of cyclopentadienyl ruthenium dicarbonyl catalyst and for the formation of cyclopentadienyl ruthenium alkoxycarbonyl complexes with coordinated C:C bonds . It has also been used as a catalyst for selective dynamic kinetic resolution of secondary alcohols and stereoselective synthesis of neonicotinoid pesticide derivatives . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be involved in enantioselective transformations via dynamic kinetic resolution when used in conjunction with enzymes
Propiedades
InChI |
InChI=1S/C35H25.2CO.ClH.Ru/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;2*1-2;;/h1-25H;;;1H;/q;;;;+1/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBLRJKXUHTOC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C([C](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25ClO2Ru | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
677736-23-1 | |
| Record name | Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium (II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



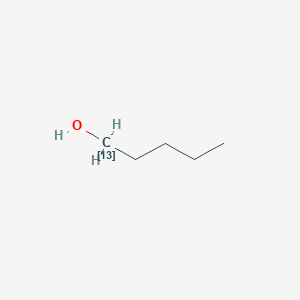
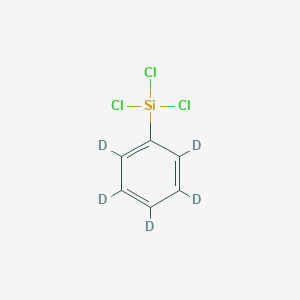
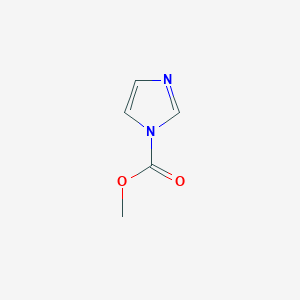
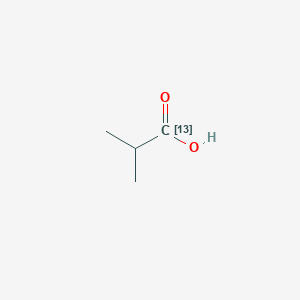

![1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3334315.png)
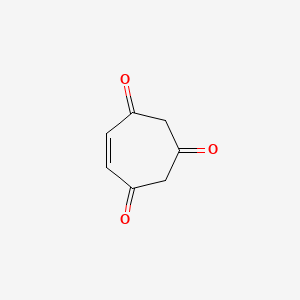
![3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B3334325.png)
